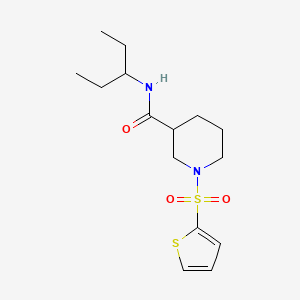
N-(1-ethylpropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-(1-ethylpropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H24N2O3S2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.12283498 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
A series of piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substitutions at the nitrogen atom of the piperidine ring substantially increased activity, highlighting the importance of nitrogen's basic quality in enhancing AChE inhibition. This work supports the potential of piperidine derivatives as antidementia agents, demonstrating significant increases in acetylcholine content in rat cerebral vortex and hippocampus at certain dosages (Sugimoto et al., 1990).
Molecular Docking and AChE/BChE Inhibition
New N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. Molecular docking studies confirmed the potential of these compounds as excellent inhibitors for AChE and BChE, indicating their applicability in the treatment of diseases like Alzheimer's (Khalid et al., 2014).
Antibacterial Activity
Research into N-substituted derivatives of piperidine-based compounds revealed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This study underscores the biological relevance of piperidine derivatives in developing new antibacterial agents (Khalid et al., 2016).
Enantioselective Catalysis
Piperidine derivatives have also been explored as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The presence of an arene sulfonyl group on N4 was critical for achieving high enantioselectivity, offering up to 99% yields and up to 97% enantioselectivities for a broad range of substrates. This research opens avenues for using piperidine derivatives in synthetic organic chemistry and drug synthesis (Wang et al., 2006).
Enhanced Oil Recovery
Piperidine derivatives have also found applications in the field of enhanced oil recovery. Novel acrylamide-based copolymers functionalized with imidazoline derivatives and/or sulfonate were synthesized, displaying excellent thickening properties, shear stability, and salt-tolerance. These characteristics significantly improve the temperature resistance and viscosity of solutions used in oil recovery processes, demonstrating the versatility of piperidine derivatives in industrial applications (Gou et al., 2015).
Eigenschaften
IUPAC Name |
N-pentan-3-yl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-3-13(4-2)16-15(18)12-7-5-9-17(11-12)22(19,20)14-8-6-10-21-14/h6,8,10,12-13H,3-5,7,9,11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLGABONHXPLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B4503836.png)
![7-[(4-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4503851.png)

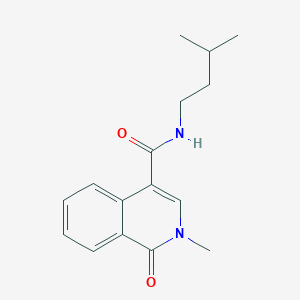
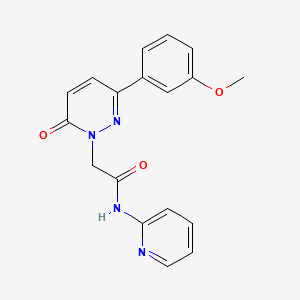
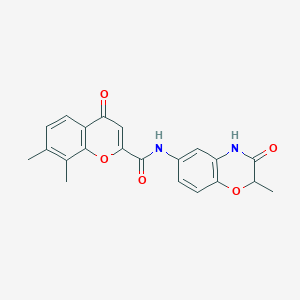

![2,2-dimethyl-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4503876.png)
![2-(4-chlorophenyl)-N-[phenyl(pyridin-3-yl)methyl]acetamide](/img/structure/B4503877.png)
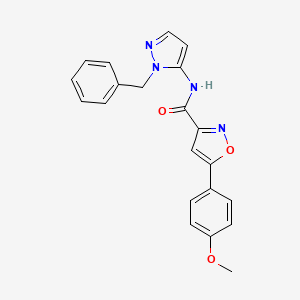
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B4503895.png)
![4-{6-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4503899.png)
![1-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B4503923.png)
![6-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B4503925.png)
